3-methyl-2-thiophenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone
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Overview
Description
The compound “3-methyl-2-thiophenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone” is a chemical compound used in scientific research. Its unique properties make it valuable for developing new drugs and studying molecular interactions. The linear formula of this compound is C6H8N2S . The CAS Number is 401642-52-2 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C6H8N2S . The molecular weight of this compound is 140.208 . More detailed structural information or a 3D model was not found in the search results.Scientific Research Applications
Isomerism and Tautomerism
The study of isomerism and tautomerism in hydrazones derived from thiophenaldehydes has revealed that compounds like 2-thiophenecarbaldehyde 2-quinolylhydrazone exist in different isomeric forms. This research is fundamental for understanding the structural variations and properties of these compounds (Mague, Vang, Berge, & Wacholtz, 1997).
Synthesis and Cytotoxic Properties
Novel quinoline-3-carbaldehyde hydrazones have been synthesized and characterized. Their cytotoxic properties were evaluated on human tumor cell lines, indicating potential applications in cancer research (Korcz, Sa̧czewski, Bednarski, & Kornicka, 2018).
DNA Binding Studies
Studies on novel heterocyclic substituted quinoline Schiff bases, including compounds derived from quinoline derivatives, have demonstrated significant interactions with DNA. This research opens avenues for applications in molecular biology and pharmacology (Lamani, Reddy, Naik, Savyasachi, & Naik, 2008).
Fluorescence Properties
Research on the optical properties of 2-functionally substituted thieno[3,2-c]quinolines has revealed moderate to high fluorescence quantum yields. These findings suggest potential applications in materials science and optics (Bogza, Rastrepin, Nider, Zheleznova, Stasyuk, Kurowska, Laba, Ulyankin, Domagala, & Fisyuk, 2018).
Algicidal Activity
Certain novel 3-(2-thienyl)-1,2-diazepino[3,4-b]quinoxalines have shown promising algicidal activities, suggesting their potential use in environmental and agricultural applications (Kim, Jeong, Lee, Kim, Park, Okamoto, Kajiwara, & Kurasawa, 2000).
Photocleavage Activity
Hydrazones containing quinoline and pyrimidine rings have been shown to exhibit DNA photocleavage activity, indicating potential uses in genetic studies and therapy (Sharma, Khare, Kumar, & Beniwal, 2014).
Mechanism of Action
The mechanism of action for this compound is not specified in the search results. This compound is used in scientific research, and its mechanism of action may depend on the specific context of the research.
Safety and Hazards
Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.
Properties
IUPAC Name |
N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4S/c1-9-6-7-23-12(9)8-19-22-14-13(15(16,17)18)20-10-4-2-3-5-11(10)21-14/h2-8H,1H3,(H,21,22)/b19-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGWPLUIFRRINT-UFWORHAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC2=NC3=CC=CC=C3N=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC2=NC3=CC=CC=C3N=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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